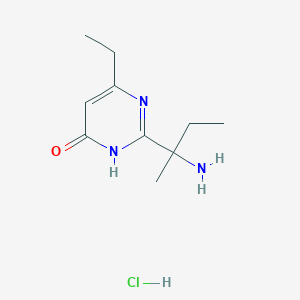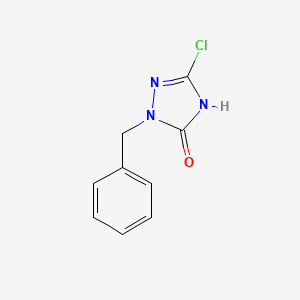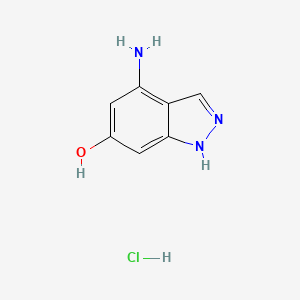
4-Amino-1H-indazol-6-ol hydrochloride
Overview
Description
“4-Amino-1H-indazol-6-ol hydrochloride” is a chemical compound that belongs to the class of indazole derivatives . Indazole is a heterocyclic compound, which is an important building block for many bioactive natural products and commercially available drugs . It is a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest in recent years. Various strategies have been developed for the synthesis of 1H- and 2H-indazoles, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The chemical formula of indazole is C7H6N2 .Chemical Reactions Analysis
Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Scientific Research Applications
Anticancer Agents
Novel 6-substituted aminoindazole derivatives have been designed and synthesized as anticancer agents. These compounds have been evaluated for their effectiveness against various cancer cell lines, showing potential as therapeutic agents .
COX-2 Inhibition
Indazole derivatives have been investigated for their effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage, particularly as inhibitors of cyclo-oxygenase-2 (COX-2) .
Synthetic Approaches
Recent strategies for the synthesis of 1H-indazoles include transition metal-catalyzed reactions , reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Antitumor Potential
Imidazole-containing compounds with indazole moieties have been developed and evaluated for antitumor potential against different cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer) .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been known to target enzymes likeCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These enzymes play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It’s likely that the compound interacts with its targets (such as chk1, chk2, and sgk) by binding to their active sites, thereby inhibiting their function . This interaction can lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
Given its potential targets, it’s plausible that the compound affects pathways related to cell cycle regulation and cell volume control . The downstream effects of these pathway alterations could include changes in cell proliferation and cell size .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.
Result of Action
Similar compounds have shown potent anti-proliferative activity against certain cancer cell lines . This suggests that 4-Amino-1H-indazol-6-ol hydrochloride might also exhibit anti-proliferative effects, possibly by inducing cell cycle arrest .
Safety and Hazards
The safety data sheet for a similar compound, “7-Amino-1H-indazole”, suggests that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
Future Directions
Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
4-amino-1H-indazol-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c8-6-1-4(11)2-7-5(6)3-9-10-7;/h1-3,11H,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVYZWJTQRLYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1H-indazol-6-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B1384499.png)

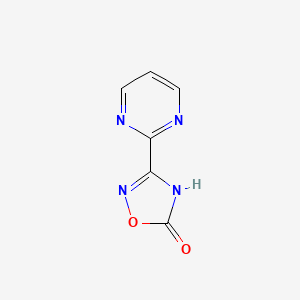
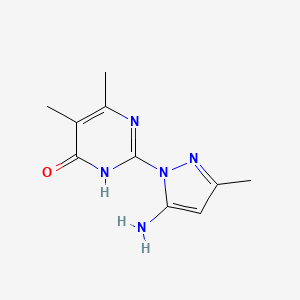


![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384509.png)
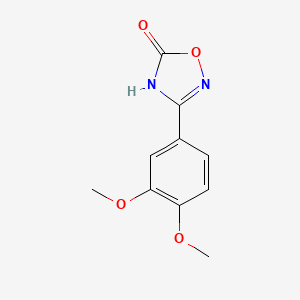
![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)
![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)

